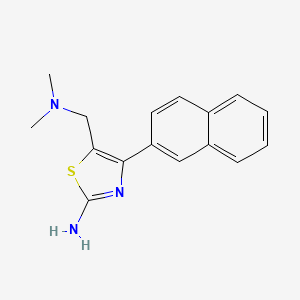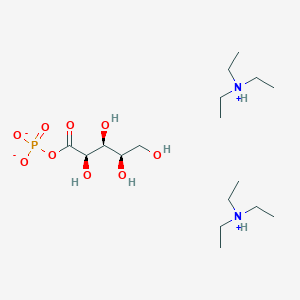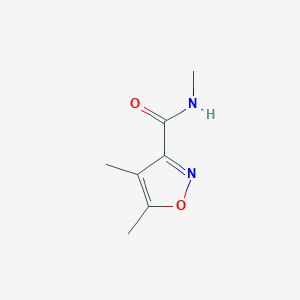![molecular formula C8H8N4 B12863639 6-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B12863639.png)
6-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile is a heterocyclic compound that features a pyrrolopyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a palladium-catalyzed Larock indole synthesis can be utilized to form the functionalized indole unit, followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolopyridine core.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the pyrrolopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclization, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized pyrrolopyridine derivatives, while substitution reactions could introduce various functional groups onto the pyrrolopyridine ring.
Applications De Recherche Scientifique
6-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to inhibit specific enzymes and receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit fibroblast growth factor receptors (FGFRs) by binding to the ATP-binding site, thereby blocking the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs and exhibit similar biological activities.
Pyrrolopyrazine derivatives: These compounds have a pyrrole and pyrazine ring and show various biological activities, including antimicrobial and kinase inhibitory properties.
Uniqueness
6-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research and drug development.
Propriétés
Formule moléculaire |
C8H8N4 |
|---|---|
Poids moléculaire |
160.18 g/mol |
Nom IUPAC |
6-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C8H8N4/c9-3-6-7-5(1-2-11-7)4-12-8(6)10/h4,11H,1-2H2,(H2,10,12) |
Clé InChI |
ZHHJDWKOHYTTFB-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C(C(=NC=C21)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12863559.png)
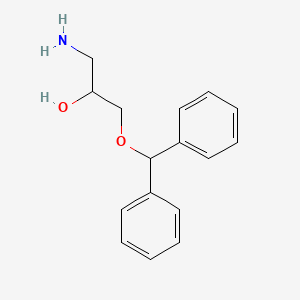
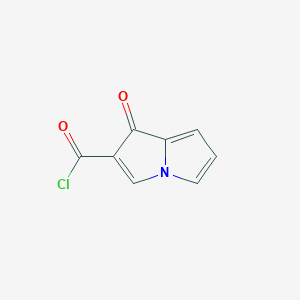

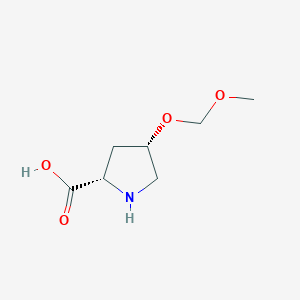
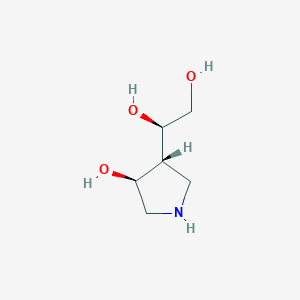
![4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester](/img/structure/B12863596.png)


